molecular formula C20H17N3O4S B11612235 4-[({(E)-[1-(4-methylphenyl)-4,6-dioxo-2-thioxohexahydropyrimidin-5-yl]methylidene}amino)methyl]benzoic acid

4-[({(E)-[1-(4-methylphenyl)-4,6-dioxo-2-thioxohexahydropyrimidin-5-yl]methylidene}amino)methyl]benzoic acid

Cat. No.: B11612235
M. Wt: 395.4 g/mol
InChI Key: AJYGNBPWKKJFBZ-UHFFFAOYSA-N
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Description

4-{[(E)-{[1-(4-METHYLPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YL]METHYLIDENE}AMINO]METHYL}BENZOIC ACID is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzoic acid moiety linked to a diazinane ring, which is further substituted with a methylphenyl group. The presence of multiple functional groups, including a carboxylic acid, a thioamide, and an imine, makes it a versatile molecule for chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(E)-{[1-(4-METHYLPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YL]METHYLIDENE}AMINO]METHYL}BENZOIC ACID typically involves multi-step organic reactions. One common method includes the condensation of 4-methylphenylhydrazine with a suitable aldehyde to form the corresponding hydrazone. This intermediate is then cyclized to form the diazinane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time .

Chemical Reactions Analysis

Types of Reactions

4-{[(E)-{[1-(4-METHYLPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YL]METHYLIDENE}AMINO]METHYL}BENZOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thioamide group can yield sulfoxides or sulfones, while reduction of the imine group results in the formation of amines .

Scientific Research Applications

4-{[(E)-{[1-(4-METHYLPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YL]METHYLIDENE}AMINO]METHYL}BENZOIC ACID has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-{[(E)-{[1-(4-METHYLPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YL]METHYLIDENE}AMINO]METHYL}BENZOIC ACID involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. The presence of multiple functional groups allows it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-{[(E)-{[1-(4-METHYLPHENYL)-4,6-DIOXO-2-SULFANYLIDENE-1,3-DIAZINAN-5-YL]METHYLIDENE}AMINO]METHYL}BENZOIC ACID lies in its specific substitution pattern and the presence of multiple reactive functional groups. This makes it a versatile compound for various chemical reactions and applications in different scientific fields .

Properties

Molecular Formula

C20H17N3O4S

Molecular Weight

395.4 g/mol

IUPAC Name

4-[[[1-(4-methylphenyl)-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-yl]methylideneamino]methyl]benzoic acid

InChI

InChI=1S/C20H17N3O4S/c1-12-2-8-15(9-3-12)23-18(25)16(17(24)22-20(23)28)11-21-10-13-4-6-14(7-5-13)19(26)27/h2-9,11,16H,10H2,1H3,(H,26,27)(H,22,24,28)

InChI Key

AJYGNBPWKKJFBZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(C(=O)NC2=S)C=NCC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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